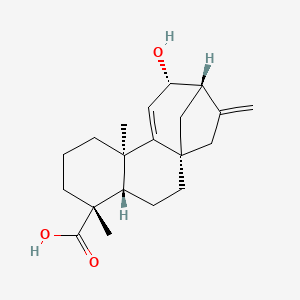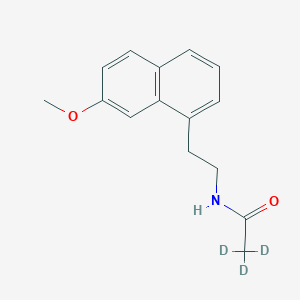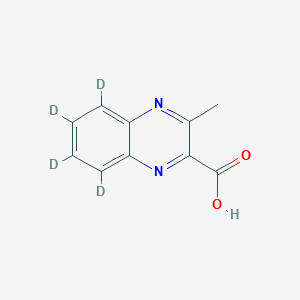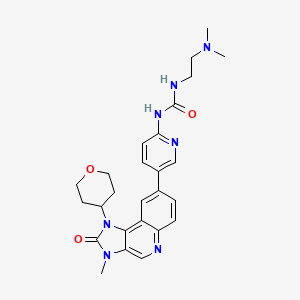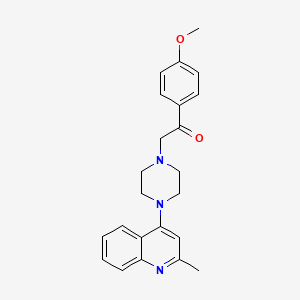
Asic-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Asic-IN-1: is a potent inhibitor of acid-sensing ion channels, which are proton-gated cation channels predominantly expressed in the nervous system. These channels play a crucial role in various physiological processes, including pain sensation, neurodegeneration, and synaptic plasticity . This compound has an IC50 value of less than 10 micromolar, indicating its high efficacy in inhibiting these channels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of Asic-IN-1 involves multiple steps, including the formation of key intermediates through various organic reactions. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves the use of standard organic synthesis techniques such as condensation, cyclization, and purification through chromatography .
Industrial Production Methods: : Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, ensuring purity through advanced purification techniques, and adhering to stringent quality control measures to meet regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions: : Asic-IN-1 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: : Common reagents used in the reactions involving this compound include strong acids or bases for catalysis, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride .
Major Products Formed: : The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in various substituted analogs .
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, Asic-IN-1 is used as a tool compound to study the properties and functions of acid-sensing ion channels. It helps in understanding the role of these channels in various chemical processes and reactions .
Biology: : In biological research, this compound is employed to investigate the physiological and pathological roles of acid-sensing ion channels. It is particularly useful in studying pain pathways, neurodegenerative diseases, and synaptic plasticity .
Medicine: : this compound has potential therapeutic applications in medicine, especially in the treatment of pain and neurodegenerative disorders. Its ability to inhibit acid-sensing ion channels makes it a promising candidate for developing new analgesic and neuroprotective drugs .
Industry: : In the industrial sector, this compound can be used in the development of diagnostic tools and assays for detecting and quantifying acid-sensing ion channel activity.
Mecanismo De Acción
Asic-IN-1 exerts its effects by binding to acid-sensing ion channels and inhibiting their activity. These channels are involved in detecting extracellular acidification and transmitting pain signals to the brain. By inhibiting these channels, this compound reduces the sensation of pain and has potential neuroprotective effects . The molecular targets of this compound include various isoforms of acid-sensing ion channels, such as ASIC1a, ASIC1b, ASIC2a, and ASIC3 .
Comparación Con Compuestos Similares
Similar Compounds: : Similar compounds to Asic-IN-1 include other acid-sensing ion channel inhibitors such as PcTx1, APETx2, and mambalgin . These compounds also target acid-sensing ion channels and have similar inhibitory effects.
Uniqueness: : What sets this compound apart from other similar compounds is its high potency and specificity for acid-sensing ion channels. Its IC50 value of less than 10 micromolar indicates its strong inhibitory effect, making it a valuable tool in both research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C23H25N3O2 |
|---|---|
Peso molecular |
375.5 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)-2-[4-(2-methylquinolin-4-yl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C23H25N3O2/c1-17-15-22(20-5-3-4-6-21(20)24-17)26-13-11-25(12-14-26)16-23(27)18-7-9-19(28-2)10-8-18/h3-10,15H,11-14,16H2,1-2H3 |
Clave InChI |
HGKIBQCJDDCQAV-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2C(=C1)N3CCN(CC3)CC(=O)C4=CC=C(C=C4)OC |
Solubilidad |
45.9 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


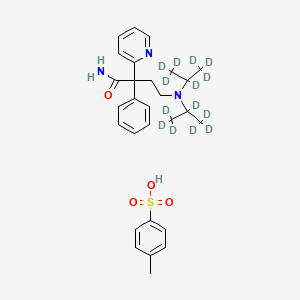
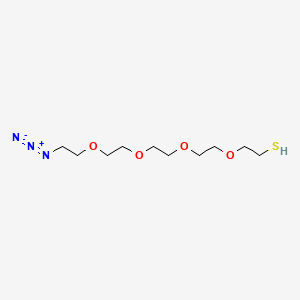
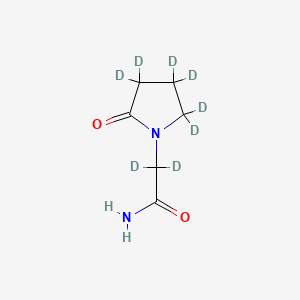
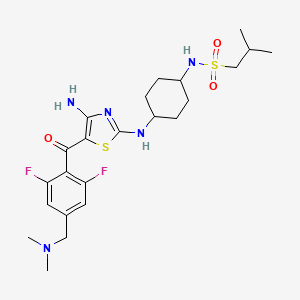


![(4S,9S,14S,19S)-26-aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;manganese(2+);propanoate](/img/structure/B12411625.png)
